N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxyethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method involves the reaction of thiophene with a suitable electrophile to introduce the hydroxyethyl group. This is followed by the sulfonation of the benzene ring and subsequent attachment of the propoxy group. The final step involves the formation of the sulfonamide linkage under controlled conditions, often using a sulfonyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the sulfonamide group produces an amine .
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)-3-methyl-4-propoxybenzenesulfonamide
- N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
- N-(2-hydroxy-2-(furan-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide
Uniqueness
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3-methyl-4-propoxybenzenesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to similar compounds with different heterocycles. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-3-methyl-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-7-21-16-5-4-14(9-12(16)2)23(19,20)17-10-15(18)13-6-8-22-11-13/h4-6,8-9,11,15,17-18H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXUADZFCSPIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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